3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline
Overview
Description
3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a quinoline ring substituted with a methoxy group and a boronic ester group. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of cholinergic drugs , suggesting potential targets could be cholinergic receptors.
Mode of Action
Similar compounds have been used in the borylation of alkyl or aryl alkynes and alkenes , indicating that this compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Similar compounds have been involved in the synthesis of organic electroluminescent devices , suggesting that this compound might affect pathways related to light emission in certain contexts.
Result of Action
Similar compounds have been used in the synthesis of cholinergic drugs , suggesting that this compound might have effects on nerve impulse transmission.
Biochemical Analysis
Biochemical Properties
Organoboron compounds, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . They are often used to protect diols in the organic synthesis of drugs, utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Cellular Effects
Organoboron compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Organoboron compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed borylation of 3-methoxyquinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoline-5-carboxylic acid derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: The Suzuki-Miyaura reaction typically requires a palladium catalyst, a base (e.g., potassium carbonate), and a suitable solvent (e.g., DMF or toluene).
Major Products
Oxidation: Quinoline-5-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various biaryl or vinyl-aryl compounds depending on the halide used in the reaction.
Scientific Research Applications
3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of fluorescent probes for biological imaging due to the presence of the quinoline ring.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, including enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Similar structure with a pyridine ring instead of a quinoline ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a quinoline ring.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar boronic ester group but with a benzene ring.
Uniqueness
3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline is unique due to the presence of both a quinoline ring and a boronic ester group. This combination allows for a wide range of chemical transformations and applications in various fields, making it a valuable compound in organic synthesis and scientific research .
Properties
IUPAC Name |
3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)13-7-6-8-14-12(13)9-11(19-5)10-18-14/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEKTRDPBDREKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=NC3=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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